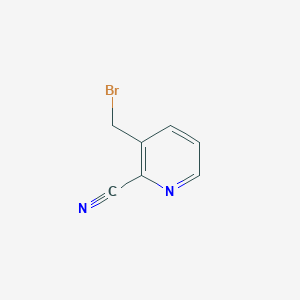

3-(Bromomethyl)pyridine-2-carbonitrile

Descripción general

Descripción

3-(Bromomethyl)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry and Complex Formation

3-(Bromomethyl)pyridine-2-carbonitrile is a compound that serves as a key intermediate in various branches of chemistry, especially in the synthesis of complex compounds and ligands. It has been utilized in the preparation of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), which are significant for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Such compounds are crucial for identifying blind spots in research and suggesting potential areas of interest for future investigations, including unknown analogues (Boča, Jameson, & Linert, 2011).

Catalytic Applications

The compound's derivatives are also prominent in catalysis, where they contribute to the development of novel methodologies for synthesizing heterocyclic compounds. Hybrid catalysts, for instance, have been employed for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, showcasing the compound's broader applicability in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. This indicates a growing interest in leveraging such compounds for the development of lead molecules in research (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Bioactivity

In medicinal chemistry, pyridine derivatives, including this compound, play a vital role due to their diverse biological activities. These activities range from antifungal, antibacterial, and antioxidant to anticancer, anti-inflammatory, and antiparkinsonian activities. The compound's ability to form stable complexes with metals, particularly Cu(II), has been explored for enhancing the bioavailability and pharmacological effects of active compounds, making it a potent candidate for anticancer research. The stability and efficacy of these complexes against various cancer cell lines highlight the compound's significance in developing future anticancer agents (Alshamrani, 2023).

Optical Sensors and Photochromism

Optical sensors and photochromic materials also benefit from the structural and spectroscopic characteristics of pyridine derivatives. The ability of these compounds to form coordination as well as hydrogen bonds makes them suitable for use as sensing probes. This versatility is crucial for designing biological active compounds and highly selective and effective chemosensors for detecting various species in environmental, agricultural, and biological samples. Moreover, the photochromic activity of ortho-nitrobenzylpyridines, derived from such compounds, suggests potential applications in photon-based electronics due to their favorable properties, including activity in the solid state and minimal structural change during photoreactions (Naumov, 2006).

Mecanismo De Acción

Target of Action

It’s known that this compound is used in organic synthesis, particularly in the preparation of ether ligands .

Mode of Action

It’s known to be involved in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s known to be involved in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways depending on the specific reactants and conditions.

Result of Action

As a reagent in organic synthesis, its primary function is to participate in reactions to form new compounds .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and exposure to oxygen may affect its stability.

Propiedades

IUPAC Name |

3-(bromomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSLVCQAYWTRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438893 | |

| Record name | 3-(bromomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116986-13-1 | |

| Record name | 3-(bromomethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

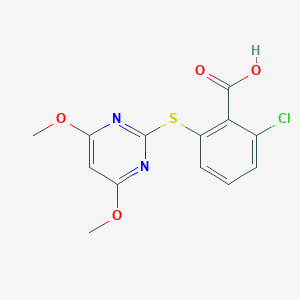

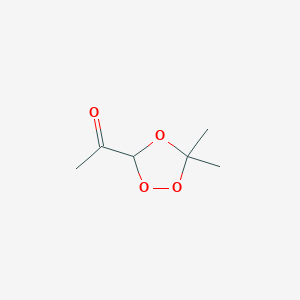

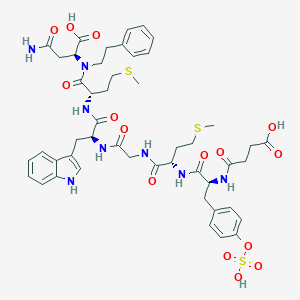

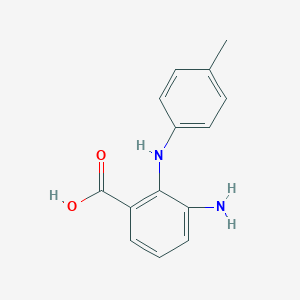

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B56180.png)

![2,6-Bis[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B56189.png)

![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)

![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)